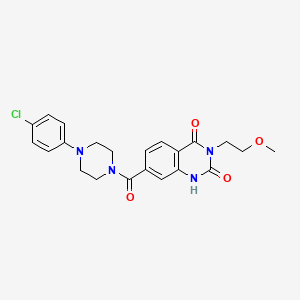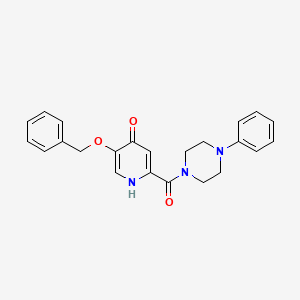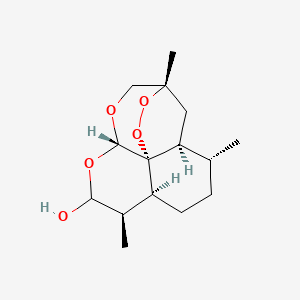![molecular formula C25H23N5O3 B2606044 3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one CAS No. 901723-76-0](/img/structure/B2606044.png)
3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one, also known as NBQX, is a synthetic quinazoline derivative that acts as a selective antagonist of the ionotropic glutamate receptor. It has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.
作用機序
3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one acts as a selective antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA subtype. By blocking the binding of glutamate to these receptors, 3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one inhibits the influx of calcium ions and the subsequent depolarization of the postsynaptic neuron. This leads to a reduction in excitatory neurotransmission, which can have therapeutic effects in neurological disorders characterized by excessive neuronal activity.
Biochemical and Physiological Effects:
3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce seizure activity in models of epilepsy, and to protect against neuronal damage in models of stroke and neurodegenerative diseases. Additionally, 3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one has been shown to modulate synaptic plasticity and long-term potentiation, suggesting a potential role in learning and memory processes.
実験室実験の利点と制限
3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one has several advantages as a research tool in neuroscience. It has high potency and selectivity for the AMPA receptor, making it a valuable tool for studying the role of these receptors in synaptic transmission and plasticity. Additionally, 3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one has a relatively long half-life, allowing for sustained blockade of AMPA receptor activity. However, 3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one also has limitations as a research tool. It can have off-target effects on other ion channels and receptors, and its effects can be context-dependent and influenced by factors such as developmental stage and brain region.
将来の方向性
There are several potential future directions for research on 3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one. One area of interest is the development of more selective and potent AMPA receptor antagonists, which could have improved therapeutic efficacy and fewer off-target effects. Additionally, there is interest in investigating the role of AMPA receptors in neuroinflammation and neuroprotection, as well as in the potential use of AMPA receptor modulators in the treatment of psychiatric disorders such as depression and addiction. Finally, there is potential for the use of 3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one and other AMPA receptor antagonists as research tools in the development of novel therapies for neurological and psychiatric disorders.
合成法
3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one can be synthesized through a multistep process involving the reaction of 2-aminobenzonitrile with benzyl bromide, followed by the reaction of the resulting intermediate with 4-nitrophenylpiperazine and subsequent cyclization to form the final product. This synthesis method has been optimized to yield high purity and yield of 3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one.
科学的研究の応用
3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one has been extensively studied for its potential therapeutic applications in neurological disorders. It has been shown to have potent anticonvulsant effects in animal models of epilepsy, and has also been investigated for its potential neuroprotective effects in stroke and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4(3H)-one has been used as a research tool to study the role of ionotropic glutamate receptors in synaptic transmission and plasticity.
特性
IUPAC Name |
3-benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3/c31-24-22-8-4-5-9-23(22)26-25(29(24)18-19-6-2-1-3-7-19)28-16-14-27(15-17-28)20-10-12-21(13-11-20)30(32)33/h1-13H,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDLMWJUVDIPNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2-[4-(4-nitrophenyl)piperazin-1-yl]-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[2-Hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(1-piperidinyl)purine-2,6-dione](/img/structure/B2605961.png)




![Ethyl 2-[[3-(furan-2-ylmethyl)-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B2605969.png)
![N-(1,3-benzodioxol-5-yl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2605971.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2605973.png)
![5-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-2,4-difluorobenzoic acid](/img/structure/B2605975.png)
![4-chloro-N'-{[(1Z)-3-oxo-1,3-dihydro-2-benzofuran-1-ylidene]methyl}benzohydrazide](/img/structure/B2605976.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-phenoxypyridine-3-carboxamide](/img/structure/B2605978.png)

